1-(2-Isopropoxyethyl)-1h-benzimidazole
Description
1-(2-Isopropoxyethyl)-1H-benzimidazole is a benzimidazole derivative featuring an isopropoxyethyl substituent at the N1 position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-propan-2-yloxyethyl)benzimidazole |
InChI |
InChI=1S/C12H16N2O/c1-10(2)15-8-7-14-9-13-11-5-3-4-6-12(11)14/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
HRRGDKJFVIFTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyethyl)-1h-benzimidazole typically involves the reaction of benzimidazole with 2-isopropoxyethyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Isopropoxyethyl)-1h-benzimidazole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropoxyethyl)-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the isopropoxyethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Isopropoxyethyl)-1h-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxyethyl)-1h-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of benzimidazoles is highly dependent on substituents at the N1 and C2 positions. Below is a comparative analysis of key analogs:
Key Observations:
- N1 Substituents: PPTMB’s 3,4,5-trimethoxybenzyl group enhances anticancer activity by promoting microtubule disruption and JNK pathway activation . Morpholine derivatives (e.g., 2b–2g) feature a polar morpholine group, which may improve solubility compared to the lipophilic isopropoxyethyl group in the target compound .
C2 Substituents :
- Aryl groups (e.g., 4-Cl, 4-F in morpholine derivatives) influence electronic properties and binding affinity.
- Hybrid structures like S5 combine benzimidazole with indole-2,3-dione, enabling dual antioxidant and anticancer effects .
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